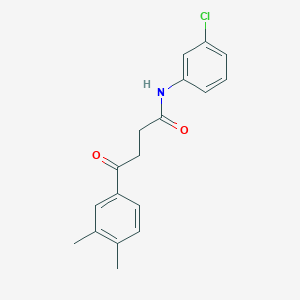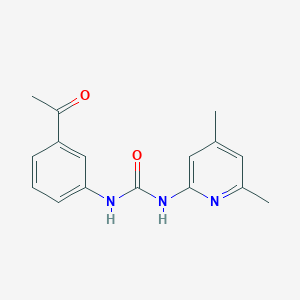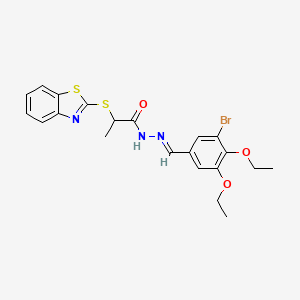
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide, also known as DCPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DCPB is a member of the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In
Mécanisme D'action
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes such as pain, mood, and appetite. N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide binds to cannabinoid receptors in the body, specifically the CB1 receptor, which is primarily found in the central nervous system. This binding leads to the activation of various signaling pathways, which can result in the modulation of various physiological processes.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anti-tumor effects. In preclinical studies, N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide has been shown to reduce pain and inflammation, improve mood, and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide in lab experiments is its ability to selectively bind to cannabinoid receptors in the body, which can allow for the investigation of specific physiological processes. However, one limitation is that N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide is a synthetic compound, and as such, its effects may not accurately reflect the effects of natural cannabinoids found in the cannabis plant.
Orientations Futures
For research on N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide include further investigations into its potential as a therapeutic agent for various conditions, as well as investigations into its mechanisms of action. Additionally, studies on the safety and toxicity of N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide are needed to determine its potential as a clinical agent. Finally, investigations into the potential of N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide as a tool for understanding the endocannabinoid system and its role in various physiological processes are also needed.
Conclusion:
In conclusion, N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide is a synthetic cannabinoid that has gained attention in scientific research due to its potential applications as a therapeutic agent. Its ability to selectively bind to cannabinoid receptors in the body has led to investigations into its potential as a treatment for various conditions such as pain, inflammation, and anxiety. Further research is needed to fully understand the potential of N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide as a clinical agent and as a tool for understanding the endocannabinoid system.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of piperidine to form 3,4-dimethylbenzylidenemalononitrile. The second step involves the reaction of the resulting compound with 3-chlorobenzoyl chloride in the presence of triethylamine to form N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide has been studied for its potential applications as a therapeutic agent. In particular, its ability to bind to cannabinoid receptors in the body has led to investigations into its potential as a treatment for various conditions such as pain, inflammation, and anxiety. N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide has also been studied for its potential as an anti-tumor agent, with promising results in preclinical studies.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-12-6-7-14(10-13(12)2)17(21)8-9-18(22)20-16-5-3-4-15(19)11-16/h3-7,10-11H,8-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBGOIDZQJTALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5699926.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)


![N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5699950.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)
![N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5699967.png)


![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)
![1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5700007.png)
![4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)